cis-5-Dodecenoic acid
Overview
Description
cis-5-Dodecenoic acid: is a twelve-carbon unsaturated fatty acid with the molecular formula C₁₂H₂₂O₂ . It is characterized by the presence of a double bond at the fifth carbon atom in the cis configuration.
Mechanism of Action
Target of Action
cis-5-Dodecenoic acid is an endogenous metabolite that primarily targets Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Mode of Action
The compound interacts with its targets (COX-I and COX-II) by inhibiting their activities . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-I and COX-II, the compound disrupts the synthesis of prostaglandins from arachidonic acid . The downstream effects include a potential reduction in inflammation and pain, given the role of prostaglandins in these physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX-I and COX-II . This can lead to a decrease in inflammation and pain at the cellular level.
Biochemical Analysis
Biochemical Properties
Cis-5-Dodecenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of unsaturated fatty acids. It interacts with enzymes such as cyclooxygenase I and cyclooxygenase II, inhibiting their activity . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes. The interaction between this compound and these enzymes highlights its potential anti-inflammatory properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules, thereby affecting pathways such as the arachidonic acid pathway . This modulation can lead to changes in gene expression, impacting the production of proteins involved in inflammation and other cellular functions. Additionally, this compound can alter cellular metabolism by affecting the balance of fatty acids within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of the enzyme. Furthermore, this compound can influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and improving metabolic balance . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of unsaturated fatty acids. It interacts with enzymes such as fatty acid desaturases and elongases, which are responsible for the synthesis and modification of fatty acids . These interactions can affect metabolic flux and the levels of various metabolites within the cell, influencing overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These include fatty acid-binding proteins and membrane transporters that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can impact its biological activity and effectiveness.
Subcellular Localization
This compound is localized within various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound can affect its activity and function, particularly in processes such as fatty acid metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Dodecene Acid: One common method for synthesizing cis-5-Dodecenoic acid involves the oxidation of dodecene acid.
Other Organic Synthesis Methods: this compound can also be synthesized through various organic synthesis reactions, including the use of Grignard reagents and subsequent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can yield saturated fatty acids, such as dodecanoic acid.
Substitution: The compound can participate in substitution reactions, where the double bond allows for the addition of various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution Reagents: Halogens, hydrogen halides.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
cis-5-Dodecenoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
cis-9-Octadecenoic acid (Oleic acid): Both are unsaturated fatty acids, but oleic acid has a longer carbon chain and a double bond at the ninth carbon atom.
cis-11-Eicosenoic acid: Similar in structure but with a longer carbon chain and a double bond at the eleventh carbon atom.
cis-5-Decenoic acid: Similar in structure but with a shorter carbon chain.
Uniqueness of cis-5-Dodecenoic acid: this compound is unique due to its specific carbon chain length and the position of the double bond. This configuration imparts distinct chemical properties and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2430-94-6 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-dodec-5-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7+ |
InChI Key |
IJBFSOLHRKELLR-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCC(=O)O |
SMILES |
CCCCCCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Corrosive |
Synonyms |
5-dodecenoic acid 5-dodecenoic acid, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of cis-5-dodecenoic acid in bacteria?
A1: this compound plays a crucial role in the unsaturated fatty acid (UFA) synthesis pathway of Escherichia coli []. It serves as an intermediate, formed through the action of the FabA enzyme on a precursor molecule. This intermediate is then further elongated by the FabB enzyme, ultimately contributing to the production of essential UFAs in the bacteria []. The presence of this compound is particularly crucial for bacterial survival under conditions where exogenous sources of UFAs are limited.
Q2: How does the production of this compound change in response to temperature in Pseudomonas fluorescens BM07?
A2: Pseudomonas fluorescens BM07, a psychrotrophic bacterium, exhibits temperature-dependent changes in its lipid metabolism, including the production of this compound. When grown at lower temperatures (5°C), this bacterium incorporates this compound into both polyhydroxyalkanoates (PHAs) and membrane lipids []. Specifically, it synthesizes two key unsaturated 3-hydroxy acids: 3-hydroxy-cis-5-dodecenoic acid (C12:1) and 3-hydroxy-cis-7-tetradecenoic acid (C14:1) []. The proportion of these acids in PHA increases as the growth temperature decreases, highlighting the role of these compounds in the bacterium's adaptation to colder environments.
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